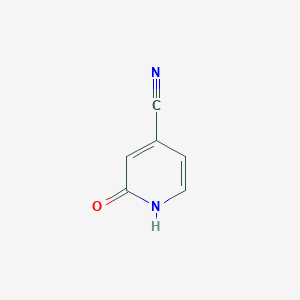

2-Hydroxyisonicotinonitrile

Description

BenchChem offers high-quality 2-Hydroxyisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOIIYBOBZFBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94805-51-3, 95891-29-5 | |

| Record name | 2-hydroxypyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxyisonicotinonitrile synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyisonicotinonitrile

Introduction: A Versatile Heterocyclic Building Block

2-Hydroxyisonicotinonitrile, which exists in tautomeric equilibrium with its more stable form, 2-oxo-1H-pyridine-4-carbonitrile, is a significant heterocyclic compound in the field of medicinal chemistry and drug development. Its structure, featuring a pyridinone core appended with a nitrile group, provides multiple reactive sites for further chemical modification. This dual functionality makes it a valuable starting material and intermediate for the synthesis of a wide array of more complex molecules, including kinase inhibitors, antiviral agents, and other biologically active compounds.[1] Understanding the robust synthesis and rigorous characterization of this molecule is fundamental for its effective application in research and development.

This guide provides a comprehensive overview of the synthetic strategies for 2-Hydroxyisonicotinonitrile, detailed experimental protocols, and a thorough analysis of its characterization using modern spectroscopic and physical methods. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Strategic Synthesis of the Pyridinone Core

The preparation of 2-Hydroxyisonicotinonitrile can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and reliable method involves the chemical transformation of a pre-existing pyridine ring.

Primary Synthetic Route: Rearrangement of 4-Cyanopyridine-N-oxide

A common and effective strategy for introducing a hydroxyl group at the C2 position of a pyridine ring is through the rearrangement of the corresponding N-oxide.[2] This method leverages the activation of the pyridine ring by the N-oxide functionality.

Causality and Mechanism: The N-oxide group increases the electron deficiency of the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack or rearrangement. When 4-cyanopyridine-N-oxide is treated with an activating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride, an intermediate is formed which can then rearrange to introduce an oxygen functionality at the C2 position.[2][3] Subsequent hydrolysis or workup yields the desired 2-pyridone product. This method is often favored for its regioselectivity and good yields.

Experimental Protocol: Synthesis from 4-Cyanopyridine-N-oxide

This section details a representative step-by-step methodology for the synthesis of 2-Hydroxyisonicotinonitrile.

Objective: To synthesize 2-Hydroxyisonicotinonitrile via the rearrangement of 4-cyanopyridine-N-oxide.

Materials & Reagents:

-

4-Cyanopyridine-N-oxide

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (or another suitable inert solvent)

-

Triethylamine

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-cyanopyridine-N-oxide (120 g) and 1,2-dichloroethane (360 mL).[3]

-

Cooling: Cool the resulting slurry to a temperature of -2 to +2°C using an ice-salt bath.

-

Reagent Addition: While maintaining the low temperature, add phosphorus oxychloride (183.6 g) to the mixture. Subsequently, add triethylamine (151.5 g) dropwise over a period of approximately 2 hours, ensuring the temperature does not exceed 5°C.[3]

-

Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 2 hours.

-

Workup & Isolation:

-

Once the reaction is complete (monitored by TLC), carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.

-

To the residue, cautiously add 240 mL of water while stirring in an ice bath to quench any remaining POCl₃.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate is the crude product. Filter the solid, wash with cold water, and dry under vacuum.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield off-white to light yellow crystals of 2-Hydroxyisonicotinonitrile.[4]

Caption: Synthetic pathway for 2-Hydroxyisonicotinonitrile.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Hydroxyisonicotinonitrile. A combination of spectroscopic and physical methods provides a self-validating system for analysis.

Physical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O | [5] |

| Molecular Weight | 120.11 g/mol | [5][6] |

| Appearance | Off-white to light yellow solid/powder | [4][6] |

| Melting Point | 285-288 °C | [6] |

| CAS Number | 94805-51-3 | [6] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic protons of the pyridine ring typically appear in the downfield region. The proton attached to the nitrogen (or oxygen in the hydroxy tautomer) is often broad and its chemical shift can be concentration-dependent.[7]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.5-12.5 | br s | N-H (pyridone) |

| ~7.5 | d | H-6 |

| ~6.5 | d | H-3 |

| ~6.3 | dd | H-5 |

-

¹³C NMR: The carbon NMR provides information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (C-2) |

| ~142 | C-6 |

| ~125 | C-4 |

| ~118 | C≡N |

| ~110 | C-5 |

| ~105 | C-3 |

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 (broad) | Strong | O-H / N-H stretch |

| ~3080 | Medium | Aromatic C-H stretch |

| 2220-2240 | Sharp, Med. | C≡N (nitrile) stretch |

| 1650-1680 | Strong | C=O (pyridone carbonyl) stretch |

| 1500-1600 | Medium | C=C and C=N ring stretching vibrations |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[9]

-

Expected Molecular Ion (M⁺): m/z = 120.0324 (for C₆H₄N₂O).

-

Fragmentation: The molecule may exhibit characteristic fragmentation patterns, such as the loss of CO or HCN, which can further support the structural assignment.

Caption: Workflow for the characterization of 2-Hydroxyisonicotinonitrile.

Conclusion

The synthesis and characterization of 2-Hydroxyisonicotinonitrile are well-established processes crucial for its application in advanced chemical synthesis. The rearrangement of 4-cyanopyridine-N-oxide stands out as a reliable and efficient synthetic route. A multi-technique approach to characterization, combining NMR, IR, and mass spectrometry with physical property analysis, provides a robust and self-validating system to ensure the material's identity, structure, and purity. This foundational knowledge is indispensable for researchers leveraging this versatile building block in the development of novel pharmaceuticals and functional materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2761051, 2-Hydroxyisonicotinonitrile. Available from: [Link].

-

PrepChem.com. Synthesis of 2-hydroxy-5-cyano-4-methylpyrid-6-one. Available from: [Link].

- Google Patents. CN101048380B - Process for production of 2-hydroxy-4-substituted pyridines.

-

Al-Soud, Y. A., et al. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & Medicinal Chemistry, 20(23), 7093-7101. Available from: [Link].

-

MDPI. Synthesis of 2-Cyanopyrimidines. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245240). Available from: [Link].

-

Oakwood Chemical. 2-Hydroxyisonicotinonitrile Product Page. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22063713, 2-Cyano-4-hydroxypyridine. Available from: [Link].

- Google Patents. WO2006030909A1 - Process for production of 2-hydroxy-4-substituted pyridines.

-

Huo, C., et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 62(3), 659-663. Available from: [Link].

-

Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Available from: [Link].

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link].

-

Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link].

-

Hangzhou J&H Chemical Co., Ltd. 2-Hydroxyisonicotinonitrile CAS NO.94805-51-3. Available from: [Link].

-

Crysdot LLC. 2-Hydroxyisonicotinonitrile. Available from: [Link].

-

MegaLecture. Infrared Spectroscopy, Organic Chemistry. YouTube. Available from: [Link].

-

University of Wisconsin-Madison Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link].

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

-

Columbia University. Table of Characteristic IR Absorptions. Available from: [Link].

-

PubMed. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification. Available from: [Link].

-

ResearchGate. Synthesis of 2-Hydroxymalononitrile. Available from: [Link].

-

PubMed. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Available from: [Link].

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link].

-

MDPI. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Available from: [Link].

-

YouTube. Mass Spectrometry - AS Edexcel Chemistry. Available from: [Link].

-

ResearchGate. General synthetic route of nicotinonitrile compounds 1–5. Available from: [Link].

Sources

- 1. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101048380B - Process for production of 2-hydroxy-4-substituted pyridines - Google Patents [patents.google.com]

- 3. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 4. 2-Hydroxyisonicotinonitrile, CasNo.94805-51-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 5. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 2-oxo-1H-pyridine-4-carbonitrile

Foreword for the Research Professional

The 2-pyridone ring system stands as a "privileged scaffold" in modern medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural features, including its capacity for hydrogen bonding and its existence in tautomeric forms, render it a versatile building block in drug design. This guide focuses on a specific, yet foundational, member of this class: 2-oxo-1H-pyridine-4-carbonitrile . While a significant body of literature exists for substituted 3-cyano-2-pyridones, this document aims to provide a comprehensive technical overview of the core 4-cyano isomer.[3]

This guide is structured to provide not just a list of properties, but a cohesive understanding of the molecule's behavior, grounded in fundamental chemical principles. We will delve into its synthesis, explore its crucial tautomeric nature, predict its spectroscopic signatures based on data from closely related analogs, and discuss its reactivity profile. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize this scaffold in their synthetic and medicinal chemistry endeavors. It is important to note that while extensive data exists for substituted derivatives, specific experimental data for the unsubstituted 2-oxo-1H-pyridine-4-carbonitrile is less prevalent in the surveyed literature. Therefore, this guide will provide data-informed predictions and draw parallels from closely related structures to offer a robust and scientifically sound resource.

Molecular Structure and Tautomerism: The Pyridone-Hydroxypyridine Equilibrium

A defining characteristic of 2-oxo-1H-pyridine-4-carbonitrile is its existence in a tautomeric equilibrium with its corresponding hydroxypyridine form, 2-hydroxy-4-cyanopyridine. This phenomenon is central to understanding its reactivity and intermolecular interactions.[4]

The equilibrium generally favors the 2-pyridone tautomer. This preference is influenced by several factors:

-

Aromaticity and Bond Energies: The 2-pyridone form, while having a cross-conjugated system, benefits from the high strength of the carbonyl (C=O) double bond. Furthermore, the lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to a degree of aromatic character.[5]

-

Solvent Effects: The stability of the 2-pyridone tautomer is significantly enhanced in polar solvents. The greater dipole moment of the pyridone form allows for more effective solvation by polar molecules.[5]

-

Intermolecular Interactions: In the solid state and in concentrated solutions, 2-pyridones readily form stable, hydrogen-bonded dimers, which further stabilizes this tautomeric form.[6]

Computational studies on the parent 2-pyridone/2-hydroxypyridine system indicate that the pyridone form is more stable by approximately 0.3 kcal/mol in the gas phase, and this preference is amplified in solution.[7] The presence of the electron-withdrawing cyano group at the 4-position is expected to influence the electronic distribution within the ring but not to fundamentally shift the equilibrium away from the more stable pyridone tautomer.

Figure 1: Tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.

Synthesis Strategies for the 2-Oxo-Pyridine-Carbonitrile Scaffold

The synthesis of functionalized 2-pyridones is well-established, with multicomponent reactions (MCRs) offering a highly efficient and atom-economical approach.[8] The Guareschi-Thorpe reaction, a classic MCR, provides a direct route to substituted 2-hydroxy-3-cyanopyridines (which exist as their 2-pyridone tautomers).

General Multicomponent Synthesis Approach

A common and adaptable strategy involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base, such as piperidine or an alkoxide. This approach allows for the rapid assembly of the core pyridone ring system. For the synthesis of 4,6-disubstituted-3-cyano-2-pyridones, a chalcone (an α,β-unsaturated ketone), cyanoacetamide, and a catalyst like elemental sulfur in DMSO have been utilized.[3]

The general mechanism for the formation of a 2-pyridone from an enone and an active methylene compound like cyanoacetamide involves a sequence of Michael addition, intramolecular cyclization via nucleophilic attack of the amide nitrogen onto a carbonyl group, and subsequent dehydration.

Figure 2: Generalized workflow for multicomponent synthesis of 2-pyridones.

Representative Protocol: Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone

Experimental Protocol:

-

Reactant Mixture: In a suitable reaction vessel, combine acetylacetone (1 equivalent), cyanoacetamide (optimized at a 1:3 molar ratio to acetylacetone), and Candida rugosa lipase.

-

Solvent: The reaction can be performed under optimized solvent conditions.

-

Reaction Conditions: The mixture is heated to an optimized temperature (e.g., studies have shown influence of temperature on yield) and stirred for a specified duration (e.g., 24 hours).[9]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The solid product is typically isolated by filtration, washed with a suitable solvent (such as cold ethanol) to remove unreacted starting materials and catalyst, and then dried.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/dioxane).[10]

This protocol demonstrates a feasible pathway to the 2-pyridone core. Synthesis of the target 2-oxo-1H-pyridine-4-carbonitrile would likely require starting materials that lack the methyl substituents, such as formylacetone or a related β-dicarbonyl equivalent.

Spectroscopic Characterization Profile

Definitive spectroscopic data for 2-oxo-1H-pyridine-4-carbonitrile is not extensively published. However, based on the known spectral properties of substituted 3-cyano-2-pyridones and general principles of spectroscopy, a detailed and accurate profile can be predicted.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| ~3100-2800 | N-H stretch (H-bonded) | Broad band |

| ~2220-2230 | C≡N stretch (nitrile) | Sharp, strong intensity |

| ~1640-1680 | C=O stretch (amide) | Strong, sharp band |

| ~1600, ~1450 | C=C stretch (ring) | Medium to strong bands |

| ~3100-3000 | C-H stretch (aromatic) | Weak to medium bands |

| Table 1: Predicted characteristic IR absorption bands for 2-oxo-1H-pyridine-4-carbonitrile. |

The presence of a strong carbonyl absorption around 1650 cm⁻¹ and the absence of a broad O-H stretch around 3300 cm⁻¹ would be strong evidence for the predominance of the 2-pyridone tautomer.[11] The nitrile stretch is a particularly clean and diagnostic peak.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals for the protons on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5-6.8 | d (doublet) | J ≈ 2-3 Hz |

| H-5 | ~7.0-7.3 | dd (doublet of doublets) | J ≈ 7-8 Hz, 2-3 Hz |

| H-6 | ~7.5-7.8 | d (doublet) | J ≈ 7-8 Hz |

| N-H | ~11-13 | br s (broad singlet) | - |

| Table 2: Predicted ¹H NMR spectral data for 2-oxo-1H-pyridine-4-carbonitrile (in DMSO-d₆). |

-

Rationale for Assignments: The chemical shifts are influenced by the electronic environment. The N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange. The ring protons will exhibit characteristic splitting patterns based on their coupling to adjacent protons. H-5 will appear as a doublet of doublets due to coupling to both H-3 and H-6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~160-165 |

| C-3 | ~105-110 |

| C-4 | ~140-145 |

| C-5 | ~115-120 |

| C-6 | ~135-140 |

| C≡N | ~115-118 |

| Table 3: Predicted ¹³C NMR chemical shifts for 2-oxo-1H-pyridine-4-carbonitrile (in DMSO-d₆). |

-

Rationale for Assignments: The carbonyl carbon (C-2) will be the most downfield signal. The nitrile carbon (C≡N) appears in a characteristic region around 115-118 ppm. The quaternary carbon C-4, being attached to the electron-withdrawing cyano group, is also expected to be downfield relative to the other CH carbons of the ring.[12]

Mass Spectrometry (MS)

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 120. Key fragmentation pathways would likely involve:

-

Loss of CO (m/z = 92) from the pyridone ring.

-

Loss of HCN (m/z = 93) from the ring and nitrile group.

-

Further fragmentation of these initial daughter ions.

Reactivity Profile

The reactivity of 2-oxo-1H-pyridine-4-carbonitrile is dictated by the interplay of its functional groups and the electronic nature of the pyridone ring.

Electrophilic and Nucleophilic Sites

The pyridone ring exhibits distinct regions of electrophilicity and nucleophilicity.

-

Nucleophilic Sites: The electron density is highest at the C-3 and C-5 positions, making them susceptible to attack by electrophiles.

-

Electrophilic Sites: The C-4 and C-6 positions are more electron-deficient and are therefore targets for nucleophilic attack. The carbonyl carbon (C-2) is also an electrophilic center.

Figure 3: Predicted sites of electrophilic and nucleophilic attack on the 2-pyridone ring.

Reactions at the Nitrile Group

The cyano group at the C-4 position is a versatile functional handle for further synthetic transformations.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxamide and subsequently to the carboxylic acid (4-carboxy-2-pyridone). The kinetics of cyanopyridine hydrolysis in high-temperature water have been studied, showing a consecutive reaction to the amide and then the acid.[12]

-

Reduction: The nitrile can be reduced to an aminomethyl group using reducing agents such as catalytic hydrogenation, providing a route to 4-(aminomethyl)-2-pyridone derivatives.[13]

Reactions at the Pyridone Ring

-

N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated under basic conditions.

-

Halogenation: The pyridone ring can be halogenated, typically at the C-3 and C-5 positions. The resulting halopyridines are valuable intermediates for cross-coupling reactions.

-

Conversion to 2-Chloropyridine: Treatment of the 2-pyridone with reagents like phosphorus oxychloride (POCl₃) can convert the carbonyl group into a chloro substituent, yielding 2-chloro-4-cyanopyridine. This 2-chloropyridine is an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide variety of nucleophiles at the C-2 position.[14]

Applications in Drug Discovery and Development

The 2-oxo-pyridine-carbonitrile scaffold is a cornerstone in the design of numerous therapeutic agents due to its favorable pharmacological properties.[15]

-

Enzyme Inhibition: The pyridone ring is an effective hinge-binding motif for many kinases. The ability of the N-H and C=O groups to act as hydrogen bond donors and acceptors, respectively, allows for strong and specific interactions with the ATP-binding site of kinases. This has led to the development of 2-pyridone derivatives as inhibitors of EGFR and VEGFR-2, which are important targets in oncology.[1]

-

Cardiotonic Agents: The 2-oxo-pyridine-carbonitrile core is present in the structure of milrinone, a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[16]

-

Antiproliferative and Antimicrobial Agents: A wide range of substituted 3-cyano-2-pyridone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[11] Additionally, related structures have shown promise as antimicrobial agents.[14]

-

Versatile Synthetic Intermediate: As highlighted in the reactivity section, 2-oxo-1H-pyridine-4-carbonitrile serves as a versatile starting material for the synthesis of more complex heterocyclic systems. Its functional groups can be manipulated to build diverse molecular libraries for high-throughput screening in drug discovery programs.[1][2]

Conclusion

2-oxo-1H-pyridine-4-carbonitrile embodies the key chemical features that make the 2-pyridone scaffold a valuable tool in medicinal chemistry and organic synthesis. Its tautomeric nature, well-defined sites of reactivity, and the synthetic versatility of its nitrile and pyridone functionalities provide a rich platform for molecular design and derivatization. While specific, published experimental data for this parent compound is limited, a robust understanding of its properties can be confidently inferred from the extensive research on its substituted analogs. This guide provides a foundational understanding for researchers looking to leverage the unique chemical properties of this important heterocyclic core in the development of novel therapeutics and functional molecules.

References

-

Properties and synthesis of milrinone. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2023). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 2, 2026, from [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2020). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved January 2, 2026, from [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D. Retrieved January 2, 2026, from [Link]

-

Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Synthesis of 2-Oxo-Pyridines Catalyzed by Biosynthesized CuO Nanoparticles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (2023). International Union of Crystallography. Retrieved January 2, 2026, from [Link]

-

Reactions of octahydroacridine-4-carbonitrile (carboxamide) with electrophilic reagents. (2015). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Single crystal X-ray crystal structure of 2c. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1H NMR spectra in D2O of (a) 1 (1 mM), (b) pyridine (4 mM) and... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. (2016). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega. Retrieved January 2, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 2, 2026, from [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved January 2, 2026, from [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2002). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). PMC. Retrieved January 2, 2026, from [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2023). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved January 2, 2026, from [Link]

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. (1998). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Synthesis of 4-cyano-2-hydroxymethylpyridine. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

-

Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved January 2, 2026, from [Link]

-

Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. (2020). MDPI. Retrieved January 2, 2026, from [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Schlegel Group - Wayne State University. Retrieved January 2, 2026, from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 2,4-dioxo-, 2-oxo-4-thioxo-, 4-oxo-, and 4-thioxo-pyrimidine-5-carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. 13Carbon NMR [chem.ch.huji.ac.il]

2-Hydroxyisonicotinonitrile CAS number 94805-51-3

An In-depth Technical Guide to 2-Hydroxyisonicotinonitrile (CAS Number: 94805-51-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Hydroxyisonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis strategies, and its emerging applications as a versatile building block in the creation of novel therapeutic agents. This document synthesizes current knowledge, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Introduction: The Chemical Identity and Significance of 2-Hydroxyisonicotinonitrile

2-Hydroxyisonicotinonitrile, also known by its synonyms 2-oxo-1,2-dihydropyridine-4-carbonitrile and 4-cyano-2-pyridone, is a pyridinone derivative characterized by a nitrile group at the C4 position and a hydroxyl group at the C2 position.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The pyridinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[2] The presence of the nitrile group offers a handle for diverse chemical transformations, further expanding its synthetic utility.

The compound exists in tautomeric equilibrium between the pyridinone and hydroxypyridine forms, a common feature of 2- and 4-hydroxypyridines. This tautomerism can influence its reactivity and interaction with biological targets.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in experimental settings.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 94805-51-3 | [1][3][4][5][6] |

| Molecular Formula | C₆H₄N₂O | [1][3][4][5] |

| Molecular Weight | 120.11 g/mol | [1][3][4][5] |

| Melting Point | 285-288°C | [3] |

| Appearance | Off-white to light yellow powder | [6] |

| Purity | ≥95% - 98% (typical commercial grades) | [4][5] |

| IUPAC Name | 2-oxo-1H-pyridine-4-carbonitrile | [1] |

Safety and Handling

2-Hydroxyisonicotinonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] If swallowed, seek immediate medical attention. In case of inhalation, move the person to fresh air.

-

Storage: Store in a cool, dry, and well-ventilated place.

Synthesis and Reactivity

The synthesis of 2-Hydroxyisonicotinonitrile and its derivatives often involves multicomponent reactions, highlighting the efficiency of modern synthetic strategies.

General Synthesis Route

A common and efficient method for synthesizing the 2-oxonicotinonitrile core involves a one-pot condensation reaction.[2][7] This typically includes the reaction of an active methylene compound like ethyl cyanoacetate or malononitrile with a 1,3-dicarbonyl compound or its equivalent in the presence of a base and an ammonium source.[2][7]

// Nodes A [label="Ethyl Cyanoacetate\n+ Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ammonium Acetate\n(Ammonia Source)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="One-Pot Condensation\n(Refluxing Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; D [label="2-Oxonicotinonitrile Core", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; E [label="Purification\n(Crystallization/Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="2-Hydroxyisonicotinonitrile\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges A -> C; B -> C; C -> D [label="Cyclization &\nAromatization"]; D -> E; E -> F; } DOT Caption: Generalized workflow for the synthesis of 2-oxonicotinonitrile derivatives.

Key Reactivity Insights

The reactivity of 2-Hydroxyisonicotinonitrile is governed by its functional groups:

-

Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions. The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine ring.

-

Pyridinone Ring: The nitrogen atom in the ring can be alkylated or glycosylated, a key step in the synthesis of nucleoside analogues.[2] The oxo group can also undergo O-alkylation under certain conditions.[2]

-

Tautomerism: The keto-enol tautomerism between the 2-pyridone and 2-hydroxypyridine forms can dictate the regioselectivity of its reactions.

Applications in Drug Discovery and Development

The 2-pyridinone motif is a cornerstone in medicinal chemistry, and 2-Hydroxyisonicotinonitrile serves as a valuable starting material for compounds with diverse therapeutic potential.[2]

As a Scaffold for Biologically Active Molecules

Derivatives of 2-oxonicotinonitrile have demonstrated a broad spectrum of biological activities, including:

-

Antiviral Agents: Nucleoside analogues derived from 2-oxonicotinonitriles have shown promising activity against viruses such as SARS-CoV and influenza A (H5N1).[2]

-

Antimicrobial Agents: Certain derivatives have exhibited activity against Gram-positive bacteria, such as Bacillus subtilis.[2]

-

Enzyme Inhibitors: The pyridine ring system can interact with the active sites of various enzymes, making it a target for the design of specific inhibitors.

The development of new drugs often relies on the creation of libraries of related compounds to screen for biological activity.[][9] 2-Hydroxyisonicotinonitrile is an ideal starting point for generating such libraries due to its facile derivatization at multiple positions.

Experimental Protocol: Synthesis of a 2-Oxonicotinonitrile Derivative

This protocol is a representative example of the synthesis of a diaryl-substituted 2-oxonicotinonitrile, adapted from published procedures.[2]

Objective: To synthesize a 4,6-diaryl-2-oxonicotinonitrile derivative.

Materials:

-

Aromatic aldehyde (e.g., p-chlorobenzaldehyde)

-

Aromatic ketone (e.g., 2-acetylpyridine)

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol

Procedure:

-

To a round-bottom flask, add equimolar amounts of the aromatic aldehyde, aromatic ketone, and ethyl cyanoacetate in ethanol.

-

Add a molar excess of ammonium acetate to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-oxonicotinonitrile derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of 2-Hydroxyisonicotinonitrile and its derivatives.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of 2-Hydroxyisonicotinonitrile and for monitoring the progress of reactions involving this compound.[10] A typical method would employ a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with UV detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[10][11] This technique is invaluable for identifying reaction byproducts and for pharmacokinetic studies of drug candidates derived from 2-Hydroxyisonicotinonitrile.[11]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of 2-Hydroxyisonicotinonitrile and its derivatives, providing detailed information about the chemical environment of each atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the nitrile (C≡N) and carbonyl (C=O) stretching vibrations.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Conclusion and Future Perspectives

2-Hydroxyisonicotinonitrile is a molecule of considerable interest to the scientific community, particularly those involved in drug discovery and development. Its versatile reactivity and the established biological importance of the 2-pyridinone scaffold make it a valuable building block for the synthesis of novel therapeutic agents. Future research will likely focus on expanding the library of derivatives, exploring new synthetic methodologies, and conducting in-depth biological evaluations to unlock the full therapeutic potential of this promising heterocyclic compound. The continued investigation into its properties and applications will undoubtedly contribute to the advancement of medicinal chemistry and the development of new treatments for a range of diseases.

References

-

2-Hydroxyisonicotinonitrile. Matrix Scientific.

-

2-Hydroxyisonicotinonitrile | C6H4N2O. PubChem, National Institutes of Health.

-

94805-51-3 | 2-Oxo-1,2-dihydropyridine-4-carbonitrile. ChemScene.

-

2-Hydroxyisonicotinonitrile | CAS 94805-51-3. Santa Cruz Biotechnology.

-

Safety data sheet. (2019-03-22).

-

SAFETY DATA SHEET. Fisher Scientific. (2010-09-13).

-

2-Hydroxyisonicotinonitrile. Oakwood Chemical.

-

Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central, National Institutes of Health.

-

SAFETY DATA SHEET. Sigma-Aldrich. (2025-05-05).

-

SAFETY DATA SHEET. Sigma-Aldrich. (2025-07-28).

-

2-Hydroxyisonicotinonitrile CAS NO.94805-51-3. Hangzhou J&H Chemical Co., Ltd.

-

Insight into the Steric and Electronic Effects of Ancillary Ligands: Synthesis and Structure−Reactivity Relationship of Well-Defined, Air- and Moisture-Stable (NHC)Pd(sal)Cl Complexes (sal = Salicylaldimine). ACS Publications.

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI.

-

Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.

-

2-Hydroxyisonicotinonitrile. Fluorochem.

-

2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Institutes of Health.

-

Safety Data Sheet: Isoamyl alcohol. Carl ROTH.

-

Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society.

-

An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI.

-

Applications in drug development. European Pharmaceutical Review. (2005-03-07).

-

Intermediates in Drug Development: Lab to Industry. BOC Sciences.

-

Synthesis of 2-Hydroxymalononitrile. ResearchGate.

-

General synthetic route of nicotinonitrile compounds 1–5. ResearchGate.

-

2-Chloro-4-pyridinecarbonitrile 97 33252-30-1. Sigma-Aldrich.

-

Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. PubMed Central.

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.

-

A Sensitive LC–MS–MS Method for Simultaneous Quantification of Two Structural Isomers, Hyperoside and Isoquercitrin: Application to Pharmacokinetic Studies. ResearchGate.

-

ir-4 protocol amendment form.

Sources

- 1. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 2-Hydroxyisonicotinonitrile, CasNo.94805-51-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 7. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 2-Hydroxyisonicotinonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxyisonicotinonitrile (IUPAC name: 2-oxo-1,2-dihydropyridine-4-carbonitrile), a vital heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Duality and Its Spectroscopic Signature

2-Hydroxyisonicotinonitrile exists in a tautomeric equilibrium with its pyridone form, 2-oxo-1,2-dihydropyridine-4-carbonitrile. The position of this equilibrium is sensitive to the solvent environment, with polar solvents favoring the pyridone tautomer and non-polar solvents showing a greater proportion of the hydroxypyridine form[1]. This dynamic is a critical consideration in the interpretation of its spectroscopic data, as the observed spectra are often a representation of the predominant tautomer under the analytical conditions. For the purpose of this guide, we will primarily consider the 2-oxo-1,2-dihydropyridine-4-carbonitrile form, which is generally favored in common spectroscopic solvents like DMSO-d₆ and CDCl₃.

The presence of a nitrile group (C≡N) at the 4-position significantly influences the electronic distribution within the pyridone ring, which in turn dictates the characteristic signals observed in its NMR, IR, and MS spectra. Understanding these spectroscopic features is paramount for confirming the identity, purity, and structural integrity of the compound in research and manufacturing settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2-oxo-1,2-dihydropyridine-4-carbonitrile, both ¹H and ¹³C NMR provide unambiguous evidence of its constitution.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-oxo-1,2-dihydropyridine-4-carbonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The proton NMR spectrum of 2-oxo-1,2-dihydropyridine-4-carbonitrile is expected to show three distinct signals in the aromatic/olefinic region, corresponding to the three protons on the pyridone ring, and a broad signal for the N-H proton. The electron-withdrawing nature of the carbonyl and nitrile groups significantly deshields the ring protons, shifting their resonances downfield.

Based on data from the closely related 2-pyridone[1], the expected chemical shifts for the protons of 2-oxo-1,2-dihydropyridine-4-carbonitrile are rationalized as follows:

-

H-6: This proton is adjacent to the nitrogen and ortho to the carbonyl group, leading to significant deshielding. It will likely appear as a doublet.

-

H-5: This proton is coupled to H-6 and H-3, and would be expected to appear as a triplet or a doublet of doublets.

-

H-3: This proton is adjacent to the nitrile group and will also be deshielded. It will appear as a singlet or a narrow doublet depending on the coupling with H-5.

-

N-H: The amide proton will typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding and its acidic nature.

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Rationale for Prediction |

| N-H | > 11.0 | broad singlet | Acidic proton, subject to hydrogen bonding. |

| H-6 | ~7.8 - 8.2 | doublet | Ortho to carbonyl and adjacent to nitrogen. |

| H-5 | ~7.0 - 7.4 | doublet of doublets | Influenced by adjacent protons and ring electronics. |

| H-3 | ~6.5 - 6.8 | doublet | Ortho to the electron-withdrawing nitrile group. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are highly informative of the electronic environment of each carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Prediction |

| C-2 (C=O) | ~160 - 165 | Carbonyl carbon, significantly deshielded. |

| C-6 | ~140 - 145 | Attached to nitrogen and adjacent to a double bond. |

| C-5 | ~120 - 125 | Olefinic carbon. |

| C-4 | ~110 - 115 | Attached to the nitrile group. |

| C-3 | ~105 - 110 | Olefinic carbon adjacent to the nitrile-bearing carbon. |

| C≡N | ~115 - 120 | Nitrile carbon. |

The workflow for NMR analysis is a systematic process of correlating the observed signals with the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 2-oxo-1,2-dihydropyridine-4-carbonitrile will be dominated by absorptions from the N-H, C=O, and C≡N groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the pure KBr pellet or empty ATR crystal is recorded, followed by the spectrum of the sample.

IR Spectral Analysis

The key diagnostic absorption bands for 2-oxo-1,2-dihydropyridine-4-carbonitrile are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Significance |

| 3400 - 3200 | N-H stretch | Medium, broad | Characteristic of the amide N-H group, often broadened by hydrogen bonding. |

| ~2230 | C≡N stretch | Strong, sharp | Diagnostic for the nitrile functional group. |

| ~1680 - 1650 | C=O stretch | Strong, sharp | Indicates the presence of the cyclic amide (lactam) carbonyl group. |

| ~1600 - 1450 | C=C and C=N stretches | Medium to strong | Aromatic/olefinic ring vibrations. |

| < 900 | C-H out-of-plane bend | Medium to strong | Can provide information on the substitution pattern of the ring. |

The presence of a strong absorption around 1660 cm⁻¹ for the C=O stretch and the absence of a broad O-H stretch around 3300 cm⁻¹ would strongly support the predominance of the 2-pyridone tautomer in the solid state[1].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Analysis

For 2-oxo-1,2-dihydropyridine-4-carbonitrile (Molecular Weight: 120.11 g/mol ), the mass spectrum will provide key structural information.

-

Molecular Ion Peak (M⁺): In EI-MS, a peak at m/z = 120 is expected, corresponding to the molecular weight of the compound.

-

Protonated Molecular Ion ([M+H]⁺): In ESI-MS, a prominent peak at m/z = 121 would be observed.

The fragmentation pattern in EI-MS is particularly useful for structural confirmation. A plausible fragmentation pathway is outlined below.

The loss of carbon monoxide (CO, 28 Da) from the pyridone ring is a characteristic fragmentation for such structures, leading to a fragment at m/z 92. Another likely fragmentation is the loss of hydrogen cyanide (HCN, 27 Da) from the molecule, resulting in a fragment at m/z 93.

Conclusion

The comprehensive spectroscopic analysis of 2-Hydroxyisonicotinonitrile, primarily in its 2-oxo-1,2-dihydropyridine-4-carbonitrile tautomeric form, provides a robust framework for its unequivocal identification and characterization. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry offers complementary information that, when integrated, confirms the molecular structure with high confidence. The predicted spectral data, based on analogous compounds, serves as a reliable guide for researchers and quality control professionals. This multi-faceted spectroscopic approach ensures the scientific integrity of studies involving this important chemical entity.

References

Sources

Tautomeric Equilibria of 2-Pyridone and 2-Hydroxyisonicotinonitrile: A Technical Guide for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a critical, yet often underestimated, factor in drug discovery and development.[1] The subtle shift of a proton can drastically alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capability, and metabolic stability, thereby profoundly impacting its pharmacokinetic and pharmacodynamic profile.[2] This guide provides an in-depth analysis of the tautomeric behavior of two key heterocyclic systems: the canonical 2-pyridone/2-hydroxypyridine pair and the electronically modulated 2-hydroxyisonicotinonitrile. By dissecting the underlying principles and presenting validated experimental and computational workflows, this document serves as a technical resource for researchers aiming to characterize, predict, and control tautomerism in medicinal chemistry programs.

Introduction: The Principle of Prototropic Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium.[3] The most common form, prototropic tautomerism, involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[4]

The 2-pyridone/2-hydroxypyridine system is a classic example of lactam-lactim tautomerism. The equilibrium involves a 1,3-proton shift between the nitrogen and oxygen atoms.[5] The lactam form (2-pyridone) contains an amide-like functionality within the ring, while the lactim form (2-hydroxypyridine) is an aromatic alcohol. Understanding the factors that govern the position of this equilibrium is paramount for predicting molecular behavior.

Case Study 1: The 2-Pyridone ⇌ 2-Hydroxypyridine Equilibrium

The tautomerism between 2-pyridone (the lactam form) and 2-hydroxypyridine (the lactim form) has been studied extensively.[6] The position of the equilibrium is exquisitely sensitive to the molecule's environment, a phenomenon that must be appreciated in both chemical synthesis and biological assays.[7]

Factors Influencing the Equilibrium:

-

Solvent Polarity: This is one of the most significant factors. Non-polar solvents, such as cyclohexane, favor the 2-hydroxypyridine tautomer.[5] In contrast, polar protic solvents like water and alcohols strongly favor the 2-pyridone form.[8] This shift is attributed to the ability of polar solvents to better solvate the more polar amide-like structure of 2-pyridone, which possesses a larger dipole moment.[6][7]

-

Physical State: In the gas phase, the 2-hydroxypyridine (enol) form is generally more stable by a small margin (approx. 3 kJ/mol).[5] However, in the solid state, the 2-pyridone (keto) form is overwhelmingly predominant, a fact confirmed by X-ray crystallography and IR spectroscopy.[6][7] This preference is driven by the formation of stable, hydrogen-bonded dimers and helical structures.[7]

-

Temperature: While significant, the effect of temperature is intertwined with the solvent and physical state. Changes in temperature can shift the equilibrium constant, but the direction of the shift depends on the enthalpy difference between the tautomers in that specific medium.

The interplay of these factors means that a molecule's dominant tautomeric form can differ from the solid drug substance to its state in solution or at a biological target.[1]

Case Study 2: 2-Hydroxyisonicotinonitrile ⇌ 2-Oxo-1,2-dihydropyridine-4-carbonitrile

The introduction of a strong electron-withdrawing cyano (-CN) group at the 4-position creates 2-hydroxyisonicotinonitrile (also named 2-oxo-1,2-dihydropyridine-4-carbonitrile).[9] This substitution significantly influences the electronic properties of the pyridine ring and, consequently, the tautomeric equilibrium.

The cyano group's inductive and resonance effects withdraw electron density from the ring, which can impact the relative acidities of the N-H and O-H protons and the stability of the respective conjugate bases. While specific equilibrium constants for this substituted system are less reported in general literature compared to the parent 2-pyridone, the fundamental principles remain. It is expected that the strong preference for the pyridone form in polar solvents will persist and may even be enhanced due to the electronic influence of the cyano group. Precise characterization using the methodologies described below is essential to confirm the dominant species under relevant conditions.

Visualizing Tautomeric Equilibria

The following diagram illustrates the lactam-lactim tautomerism for both core structures.

Caption: Tautomeric equilibria for the parent pyridone and its cyano-substituted derivative.

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods is required for the unambiguous characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for quantitatively assessing tautomeric ratios in solution, as the exchange between tautomers is often slow on the NMR timescale.[10][11]

Key Differentiating Signals:

-

¹H NMR: The most direct evidence comes from observing distinct signals for the proton attached to nitrogen (N-H, typically broad, ~10-13 ppm) in the pyridone form versus the proton on oxygen (O-H, may be sharp or broad, variable ppm) in the hydroxypyridine form.

-

¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in the pyridone form is highly characteristic, appearing significantly downfield (e.g., >160 ppm) compared to the corresponding C-O carbon in the hydroxypyridine form.

-

¹⁵N NMR: Although less common, ¹⁵N NMR provides a large chemical shift range that is very sensitive to the protonation state of the nitrogen atom.

Protocol: Quantitative ¹H NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed sample of the compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration.

-

Internal Standard: Add a suitable internal standard with a known concentration and a resonance that does not overlap with analyte signals.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full magnetization recovery.

-

Signal Integration: Carefully integrate a well-resolved signal unique to the pyridone tautomer and one unique to the hydroxypyridine tautomer.

-

Calculation: The molar ratio of the tautomers is directly proportional to the ratio of their corresponding integrals, normalized for the number of protons each signal represents.

-

Ratio (Pyridone:Hydroxypyridine) = (Integral_pyridone / #H_pyridone) : (Integral_hydroxypyridine / #H_hydroxypyridine)

-

| Tautomer Form | Characteristic NMR Signal | Typical Chemical Shift (ppm) |

| 2-Pyridone (Lactam) | N-H Proton | 10 - 13 (¹H) |

| C=O Carbon | > 160 (¹³C) | |

| 2-Hydroxypyridine (Lactim) | O-H Proton | Variable (¹H) |

| C-O Carbon | ~150-160 (¹³C) | |

| Caption: Table 1. Characteristic NMR signals for differentiating lactam and lactim tautomers. |

UV-Vis Spectroscopy

UV-Vis spectroscopy is highly effective for studying how solvent changes affect tautomeric equilibria.[12] The two tautomers have different chromophores (amide vs. aromatic alcohol) and thus exhibit distinct absorption maxima (λ_max).[13]

Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-interfering solvent like acetonitrile.

-

Solvent Series: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the λ_max values across the solvent series. A shift in λ_max and changes in the spectral shape indicate a shift in the tautomeric equilibrium. The spectrum in a non-polar solvent like cyclohexane will approximate that of the pure hydroxypyridine form, while the spectrum in water will be representative of the pyridone form.

| Solvent | Polarity | Predominant Tautomer (for 2-Pyridone) | Expected λ_max Shift |

| Cyclohexane | Low | 2-Hydroxypyridine | Shorter Wavelength |

| Acetonitrile | Medium | Mixture | Intermediate |

| Water / Ethanol | High | 2-Pyridone | Longer Wavelength[7] |

| Caption: Table 2. Expected trends in UV-Vis absorption for 2-pyridone tautomerism. |

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are invaluable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[5] These methods can calculate the relative Gibbs free energies (ΔG) of tautomers in the gas phase and in solution (using solvent models like PCM).[14]

Protocol: DFT-Based Tautomer Energy Calculation

-

Structure Generation: Build 3D structures of both tautomers (e.g., 2-pyridone and 2-hydroxypyridine).

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[5]

-

Energy Calculation: The output will provide the electronic energy and thermal corrections to the Gibbs free energy. The difference in these energies (ΔG) indicates the relative stability. A negative ΔG suggests the product tautomer is more stable.

-

Solvent Modeling: Repeat the calculations incorporating a polarizable continuum model (PCM) for the solvent of interest to simulate solution-phase energetics.

Workflow for Comprehensive Tautomer Analysis

Caption: Integrated workflow for the experimental and computational analysis of tautomerism.

Implications in Drug Development

Controlling or at least understanding tautomerism is not an academic exercise; it is fundamental to modern drug design.[15] The two primary tautomers of a single compound can be considered two distinct chemical entities with different properties.[1][16]

-

Receptor Binding: A change from a hydrogen bond donor (N-H) to an acceptor (pyridine N) and vice-versa can completely alter the binding mode of a drug to its target protein.[2]

-

Physicochemical Properties: Tautomerism affects solubility, pKa, and lipophilicity (logP). The more polar pyridone form is typically more water-soluble, while the less polar hydroxypyridine form is more lipophilic, affecting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Intellectual Property: Different tautomers may be claimed in separate patents. A thorough understanding is crucial for establishing a robust IP position.

-

Bioisosterism: The 2-pyridone motif is often used as a bioisostere for a phenyl ring or other functionalities. Understanding its tautomeric preference is key to its successful application.

Conclusion

The tautomeric behavior of 2-pyridone and its derivatives like 2-hydroxyisonicotinonitrile is a complex interplay of intrinsic electronic structure and extrinsic environmental factors. For drug development professionals, assuming a single, static structure is a significant risk. A rigorous, evidence-based approach using a combination of high-resolution NMR, solvent-dependent UV-Vis spectroscopy, and predictive computational modeling is essential. This integrated strategy allows for the precise determination of the dominant tautomeric forms in relevant environments—from the solid state in a formulation to the aqueous milieu of a biological system—ensuring that drug design, optimization, and formulation are based on a scientifically sound understanding of the true nature of the active molecule.

References

- Bharatam PV, Valanju OR, Wani AA, et al. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28:103494.

- PharmaGuru. (2025). Tautomerism Vs Rotamerism In Drug Development. PharmaGuru.

-

El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. [Link]

- ECHEMI. (n.d.).

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Chemistry Stack Exchange. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]

-

Christensen, A. S., et al. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

-

Araujo de Oliveira, A. P., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1269153. [Link]

-

Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]

-

Araujo de Oliveira, A. P., et al. (2025). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]

-

Leszczynski, J., & Shukla, M. K. (2009). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of Computer-Aided Molecular Design, 23(8), 459-469. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Kuzuya, M., Noguchi, A., & Okuda, T. (1985). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2, 1423-1426. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 2-Hydroxyisonicotinonitrile. PubChem. [Link]

-

Chemistry LibreTexts. (2019). 9.4.2. Tautomers. Chemistry LibreTexts. [Link]

-

BYJU'S. (n.d.). Tautomerism Example. BYJU'S. [Link]

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaguru.co [pharmaguru.co]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 16. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-oxo-1H-pyridine-4-carbonitrile

Abstract

2-Oxo-1H-pyridine-4-carbonitrile, also known by its tautomeric name 2-hydroxyisonicotinonitrile, stands as a cornerstone heterocyclic building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its status as a privileged scaffold in the design of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of the synthesis of this pivotal molecule. We will begin by examining its foundational synthesis through the classic Guareschi-Thorpe condensation and progress to modern, efficient methodologies, offering researchers, scientists, and drug development professionals a detailed understanding of this compound's rich chemical history and practical applications.

Introduction: The Significance of the 2-Pyridone Core